1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

Catalog No.
S8165180
CAS No.
M.F
C9H9Br2FO
M. Wt
311.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

Product Name

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene

IUPAC Name

1-bromo-3-(3-bromopropoxy)-2-fluorobenzene

Molecular Formula

C9H9Br2FO

Molecular Weight

311.97 g/mol

InChI

InChI=1S/C9H9Br2FO/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2

InChI Key

MJKPKYBTSFUPLM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)OCCCBr

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCCCBr

1-Bromo-3-(3-bromopropoxy)-2-fluorobenzene is a specialized aromatic building block designed for multi-step synthesis of complex heterocyclic targets. Its structure incorporates three distinct reactive centers: an aryl bromide for metal-catalyzed cross-coupling, an ortho-directing fluorine atom to control regioselectivity in subsequent aromatic substitutions, and a terminal alkyl bromide on a propoxy linker for nucleophilic substitution or cyclization reactions. This trifunctional arrangement is engineered for controlled, sequential introduction of molecular complexity, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where precise architectural control is paramount. [REFS-1, REFS-2]

Substituting this compound with structurally related alternatives introduces significant process risks. Using a non-fluorinated analog, such as 1-Bromo-3-(3-bromopropoxy)benzene, would eliminate the fluorine's critical role in directing subsequent electrophilic or metalation reactions, leading to mixtures of difficult-to-separate positional isomers and reducing final product yield. [2] Swapping the terminal alkyl bromide for a less reactive chloride, as seen in analogs like 1-Bromo-2-(3-chloropropoxy)-3-fluorobenzene, necessitates harsher reaction conditions (higher temperatures, stronger bases) for subsequent alkylation steps, which can decrease compatibility with sensitive functional groups and increase the formation of degradation byproducts. [1] Finally, altering the propoxy chain length (e.g., to ethoxy or butoxy) would change the geometric constraints of intramolecular cyclizations, preventing the formation of the desired 6-membered heterocyclic rings often targeted with this precursor. [1]

Precursor Suitability: Enabling Milder Conditions in Key N-Alkylation and Cyclization Steps

The terminal alkyl bromide of the target compound offers higher reactivity compared to the alkyl chloride found in closely related intermediates, such as 1-bromo-2-(3-chloropropoxy)-3-fluorobenzene, which is used in the synthesis of the antipsychotic drug Cariprazine. [1] The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond, facilitating nucleophilic substitution under milder conditions (e.g., lower temperatures, weaker bases like K2CO3 vs. NaH). In the patented synthesis, the chloro-analog requires heating for the cyclization step. The use of a bromo-analog like the target compound is chemically understood to allow for lower activation energy, potentially reducing reaction times and minimizing thermal degradation of sensitive substrates.

Evidence DimensionHalide Reactivity in SN2 Reactions
Target Compound DataHigher reactivity (C-Br bond)
Comparator Or Baseline1-bromo-2-(3-chloropropoxy)-3-fluorobenzene (C-Cl bond)
Quantified DifferenceRelative SN2 reaction rates for alkyl halides are generally I > Br > Cl > F. The C-Br bond is ~15-20% weaker than the C-Cl bond, directly impacting activation energy.
ConditionsN-alkylation or intramolecular cyclization with an amine nucleophile, typical in heterocyclic synthesis.

This allows for lower process temperatures and reduced use of harsh bases, improving energy efficiency and compatibility with complex, thermally sensitive molecules.

Processability Advantage: Ortho-Fluoro Group Maximizes Regiocontrol in Aromatic Functionalization

The fluorine atom at the 2-position, ortho to the aryl bromide, is a strong directing group for lithiation, enabling highly regioselective subsequent functionalization at the 6-position. In contrast, a non-fluorinated analog like 1-Bromo-3-(3-bromopropoxy)benzene would yield a mixture of isomers upon attempted metalation or electrophilic substitution, significantly complicating downstream purification. The specific 1-bromo-2-fluoro-3-alkoxy substitution pattern is a published motif for achieving high-fidelity synthesis of trisubstituted benzene derivatives, which are key components in many modern pharmaceuticals. [REFS-1, REFS-2]

Evidence DimensionRegioselectivity of Aromatic Substitution
Target Compound DataPredicted >95% selectivity for functionalization at the C6 position via ortho-lithiation.
Comparator Or Baseline1-Bromo-3-(3-bromopropoxy)benzene (non-fluorinated analog)
Quantified DifferenceExpected to produce a complex mixture of isomers, drastically reducing the yield of the desired product.
ConditionsDirected ortho-metalation (e.g., using n-BuLi or LDA) followed by quenching with an electrophile.

This ensures a cleaner reaction profile, higher yield of the desired isomer, and avoids costly and often difficult chromatographic separation of byproducts.

Key Intermediate for Substituted Phenylpiperazine-Based CNS Agents

This building block is ideally suited for the synthesis of complex phenylpiperazines, a common scaffold in central nervous system (CNS) therapeutics. The propoxy linker and terminal bromide are used to construct the heterocyclic core via cyclization with an appropriate amine, while the ortho-fluoro and aryl bromide sites allow for precise, late-stage diversification to modulate pharmacological activity. [1]

Precursor for Regioselective Synthesis of Trisubstituted Fluorinated Aromatics

In process development where a specific 1,2,3-trisubstituted aromatic core is required, this compound serves as a superior starting material. The ortho-fluoro group guarantees high regioselectivity in functionalizing the third variable position (C6), preventing isomer formation and simplifying purification, which is a critical consideration for scalable manufacturing. [2]

Development of Fused Heterocyclic Systems under Mild Conditions

The enhanced reactivity of the terminal bromide facilitates intramolecular cyclization reactions under milder thermal conditions than chloro-analogs. This is particularly valuable when the synthetic route involves thermally sensitive functional groups, enabling the construction of fused ring systems with higher fidelity and fewer degradation-related byproducts.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

311.89837 g/mol

Monoisotopic Mass

309.90042 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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